(R)-(+)-4-Methoxymandelonitrile
Overview
Description
®-(+)-4-Methoxymandelonitrile is an organic compound with the molecular formula C9H9NO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-(+)-4-Methoxymandelonitrile can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with hydrogen cyanide in the presence of a chiral catalyst. This reaction yields the desired enantiomer with high enantiomeric purity. The reaction conditions typically include low temperatures and controlled pH to ensure the stability of the cyanohydrin intermediate.
Industrial Production Methods
In an industrial setting, the production of ®-(+)-4-Methoxymandelonitrile often involves the use of large-scale reactors and continuous flow systems. These methods allow for better control over reaction parameters and higher yields. The use of chiral catalysts and advanced purification techniques ensures the production of high-purity ®-(+)-4-Methoxymandelonitrile.
Chemical Reactions Analysis
Types of Reactions
®-(+)-4-Methoxymandelonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 4-methoxybenzaldehyde and other related compounds.
Reduction: Reduction reactions can convert ®-(+)-4-Methoxymandelonitrile to its corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and other nucleophiles are used under basic conditions.
Major Products
The major products formed from these reactions include 4-methoxybenzaldehyde, 4-methoxybenzyl alcohol, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-(+)-4-Methoxymandelonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: ®-(+)-4-Methoxymandelonitrile is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which ®-(+)-4-Methoxymandelonitrile exerts its effects involves interactions with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The specific pathways involved depend on the context of its use, such as its role as an intermediate in drug synthesis or its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: A precursor in the synthesis of ®-(+)-4-Methoxymandelonitrile.
4-Methoxybenzyl Alcohol: A reduction product of ®-(+)-4-Methoxymandelonitrile.
Mandelonitrile: The parent compound without the methoxy group.
Uniqueness
®-(+)-4-Methoxymandelonitrile is unique due to its chiral nature and the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(2R)-2-hydroxy-2-(4-methoxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDAAMXETLHTER-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473038 | |
Record name | (R)-(+)-4-Methoxymandelonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97070-73-0 | |
Record name | (R)-(+)-4-Methoxymandelonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(+)-4-Methoxymandelonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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